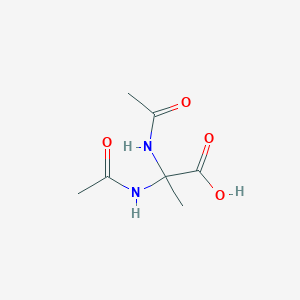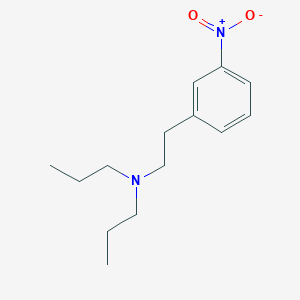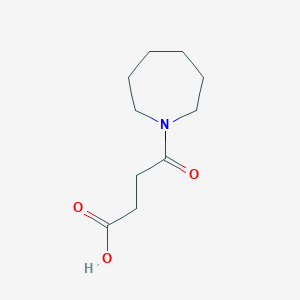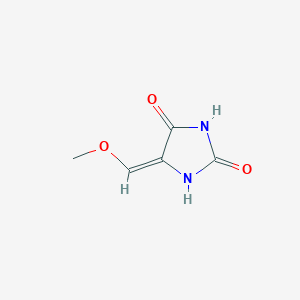
5-(Methoxymethylene)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethylene)-2,4-imidazolidinedione, also known as MMID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMID is a heterocyclic compound that contains an imidazolidine ring and a methoxymethylene group.
Wirkmechanismus
The mechanism of action of 5-(Methoxymethylene)-2,4-imidazolidinedione is not fully understood. However, studies have shown that 5-(Methoxymethylene)-2,4-imidazolidinedione can interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Biochemische Und Physiologische Effekte
5-(Methoxymethylene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-(Methoxymethylene)-2,4-imidazolidinedione can induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been shown to have antioxidant properties and can scavenge free radicals. In animal studies, 5-(Methoxymethylene)-2,4-imidazolidinedione has been shown to improve cognitive function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(Methoxymethylene)-2,4-imidazolidinedione in lab experiments is its high yield and purity. 5-(Methoxymethylene)-2,4-imidazolidinedione is also relatively stable and can be easily synthesized. However, one limitation of using 5-(Methoxymethylene)-2,4-imidazolidinedione is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 5-(Methoxymethylene)-2,4-imidazolidinedione.
Zukünftige Richtungen
There are several future directions for the study of 5-(Methoxymethylene)-2,4-imidazolidinedione. One area of research is the development of 5-(Methoxymethylene)-2,4-imidazolidinedione derivatives with improved properties, such as increased potency or reduced toxicity. Another direction is the investigation of 5-(Methoxymethylene)-2,4-imidazolidinedione as a potential treatment for neurological disorders. Additionally, 5-(Methoxymethylene)-2,4-imidazolidinedione could be studied for its potential as a corrosion inhibitor in industrial applications.
Conclusion:
In conclusion, 5-(Methoxymethylene)-2,4-imidazolidinedione is a promising compound with potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have antitumor, antiviral, and antibacterial properties. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been investigated for its potential in the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action and potential side effects of 5-(Methoxymethylene)-2,4-imidazolidinedione.
Synthesemethoden
The synthesis of 5-(Methoxymethylene)-2,4-imidazolidinedione involves the reaction of ethyl cyanoacetate and formaldehyde in the presence of ammonium acetate. The reaction occurs through a one-pot process and takes place at room temperature. The yield of 5-(Methoxymethylene)-2,4-imidazolidinedione is high, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(Methoxymethylene)-2,4-imidazolidinedione has shown potential in various scientific research applications. It has been studied for its antitumor, antiviral, and antibacterial properties. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been tested as a corrosion inhibitor and as a catalyst for organic reactions. Additionally, 5-(Methoxymethylene)-2,4-imidazolidinedione has been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
136308-39-9 |
|---|---|
Produktname |
5-(Methoxymethylene)-2,4-imidazolidinedione |
Molekularformel |
C5H6N2O3 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
(5E)-5-(methoxymethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c1-10-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2+ |
InChI-Schlüssel |
BFTQGPDFFIMRHQ-UHFFFAOYSA-N |
Isomerische SMILES |
CO/C=C/1\C(=O)NC(=O)N1 |
SMILES |
COC=C1C(=O)NC(=O)N1 |
Kanonische SMILES |
COC=C1C(=O)NC(=O)N1 |
Synonyme |
(E)-5-(methoxymethylene)-2,4-imidazolidinedione 5-(methoxymethylene)-2,4-imidazolidinedione 5-MMIDD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



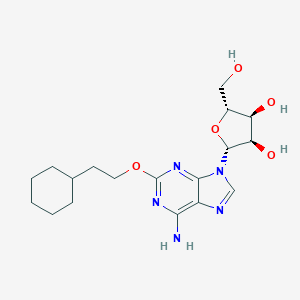
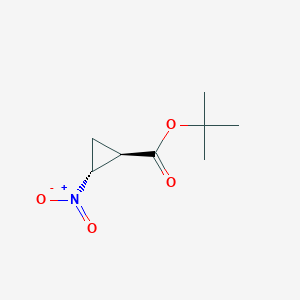
![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
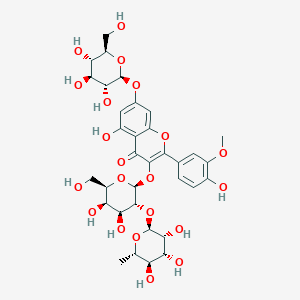
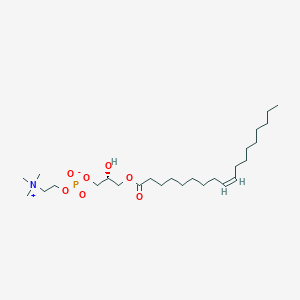
![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)
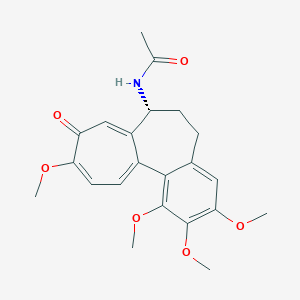
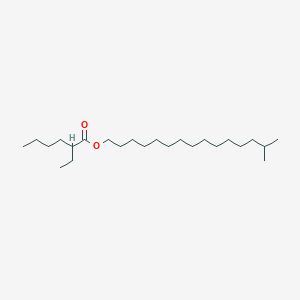
![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
